tert-Butyl (3-(trifluoromethyl)pyrazin-2-yl)carbamate
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Overview
Description
tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate is a chemical compound that belongs to the class of carbamates It features a trifluoromethyl group attached to a pyrazine ring, which is further connected to a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate typically involves the reaction of 3-(trifluoromethyl)pyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(trifluoromethyl)pyrazine-2-carboxylate
- tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylamine
- tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylmethanol
Uniqueness
tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate is unique due to its combination of a trifluoromethyl group and a carbamate group attached to a pyrazine ring. This structure imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12F3N3O2 |
---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
tert-butyl N-[3-(trifluoromethyl)pyrazin-2-yl]carbamate |
InChI |
InChI=1S/C10H12F3N3O2/c1-9(2,3)18-8(17)16-7-6(10(11,12)13)14-4-5-15-7/h4-5H,1-3H3,(H,15,16,17) |
InChI Key |
UFKYMMXVICVRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CN=C1C(F)(F)F |
Origin of Product |
United States |
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